(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine
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Overview
Description
(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-methoxybenzaldehyde.
Reductive Amination: The 4-methoxybenzaldehyde undergoes reductive amination with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (1R)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts or chiral auxiliaries can facilitate the enantioselective synthesis of the desired (1R)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups, such as halides, alkyl groups, or thiols.
Scientific Research Applications
(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: The compound finds use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine: The enantiomer of the compound with different stereochemistry.
4-Methoxyphenylethylamine: A structurally related compound lacking the diamine moiety.
4-Methoxybenzylamine: Another related compound with a single amine group.
Uniqueness
(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry and the presence of both the methoxyphenyl and ethane-1,2-diamine functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R)-1-(4-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2O/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m0/s1 |
InChI Key |
YLLORXQFHZAMRT-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](CN)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)N |
Origin of Product |
United States |
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